2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride
Description
Properties
CAS No. |
1187931-48-1 |
|---|---|
Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11;/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16);1H |
InChI Key |
AGEMASPFMIABTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride typically involves the reaction of 3-methylpiperidine with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in research to study its effects on biological systems and its potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-YL)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
Core Structure : All compounds share a pyridine-4-carboxylic acid backbone, but substituents at position 2 vary significantly.
- The target compound features a 3-methylpiperidine group, a six-membered nitrogen-containing ring, which contrasts with the imidazole (five-membered, two nitrogen atoms) in compounds from and .
- Meperidine hydrochloride () diverges further, with a piperidine ring substituted by a phenyl group and an ethyl ester, classifying it as an opioid analgesic rather than a carboxylic acid derivative .
Meperidine’s ester group (C₁₅H₂₁NO₂•HCl) enhances lipophilicity, aligning with its CNS penetration and opioid activity .
Salt Form and Stability :
Functional and Pharmacological Differences
3-Methylpiperidine vs. Imidazole Substituents :
- The 3-methylpiperidine group in the target compound may confer affinity for receptors like sigma-1 or adrenergic receptors, where piperidine derivatives are common .
- Imidazole substituents ( and ) are often associated with histamine receptor modulation or metalloenzyme inhibition due to their chelating properties .
- Meperidine’s Opioid Activity: Unlike the target compound, Meperidine’s phenyl and ester groups enable μ-opioid receptor binding, leading to analgesic effects.
Q & A
Q. What are the common synthetic routes for 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid hydrochloride?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and acid-base interactions. A representative method includes:
- Step 1 : Reacting 3-methylpiperidine with a pyridine-4-carboxylic acid derivative under basic conditions (e.g., sodium hydride or potassium carbonate) to form the piperidine-pyridine linkage .
- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water) .
- Key reagents : Sodium hydroxide, dimethylformamide (DMF), and HCl .
- Critical parameters : Reaction temperature (often 80–100°C) and time (12–24 hours) to optimize yield and purity .
Q. How is the compound characterized to confirm its structure and purity?
Standard analytical techniques include:
- Spectroscopy :
- NMR (¹H and ¹³C) to confirm the piperidine and pyridine moieties .
- FT-IR for identifying carboxylic acid (-COOH) and hydrochloride (-Cl) functional groups .
- Chromatography :
- HPLC with UV detection (purity ≥98%) .
Q. What are the recommended storage conditions and stability profiles?
- Storage : -20°C in airtight, light-protected containers to prevent degradation .
- Stability : ≥5 years under recommended conditions, but periodic purity checks via HPLC are advised .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid moisture absorption .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but require post-reaction removal via vacuum distillation .
- Catalysis : Transition metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps .
- Workflow : Use flow chemistry for controlled mixing and temperature gradients, improving reproducibility .
Q. How to resolve discrepancies in spectroscopic data for batch-to-batch variations?
- Cross-validation : Compare NMR/IR data with reference standards from certified suppliers (e.g., Cayman Chemical) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) and adjust reaction stoichiometry .
- Collaborative analysis : Share raw data with third-party labs for independent verification .
Q. What strategies address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solutions to enhance aqueous solubility .
- Salt forms : Explore alternative counterions (e.g., trifluoroacetate) if hydrochloride limits solubility .
- Prodrug approaches : Modify the carboxylic acid group to esters for improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
